Product packaging for Dibutyltin dipropionate(Cat. No.:CAS No. 3465-73-4)

Dibutyltin dipropionate

Cat. No.: B14146374
CAS No.: 3465-73-4
M. Wt: 379.08 g/mol
InChI Key: UNPUXJFMLVJYCD-UHFFFAOYSA-L
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Description

Dibutyltin Dipropionate is an organotin compound that functions as a highly effective catalyst and stabilizer in industrial and materials science research. Its primary application is as a catalyst in the production of polyurethanes, where it accelerates the cross-linking reaction between isocyanates and polyols, leading to improved curing and enhanced mechanical properties of the final product . It is also widely used as a catalyst in esterification and transesterification reactions, as well as in the room-temperature vulcanization of silicone resins and elastomers . Furthermore, dibutyltin compounds serve as potent heat and light stabilizers in polyvinyl chloride (PVC) plastics, protecting the polymer from degradation during processing and throughout its lifecycle . From a toxicological research perspective, dibutyltin (DBT) compounds have been identified as potent endocrine disruptors. Studies show that DBT inhibits ligand binding to the glucocorticoid receptor (GR) at nanomolar concentrations, thereby disrupting the receptor's transcriptional activity and subsequent gene regulation . This mechanism provides a plausible explanation for the immunotoxic and metabolic disturbances observed in scientific studies, highlighting the value of this compound for research in molecular toxicology . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O4Sn B14146374 Dibutyltin dipropionate CAS No. 3465-73-4

Properties

CAS No.

3465-73-4

Molecular Formula

C14H28O4Sn

Molecular Weight

379.08 g/mol

IUPAC Name

[dibutyl(propanoyloxy)stannyl] propanoate

InChI

InChI=1S/2C4H9.2C3H6O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2

InChI Key

UNPUXJFMLVJYCD-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CC)OC(=O)CC

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of Dibutyltin Dipropionate Species

Advanced Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Solution-State Analysis

Multinuclear NMR spectroscopy is a powerful tool for elucidating the structure of dibutyltin (B87310) dipropionate in solution. nih.govasianpubs.org By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. For organotin compounds like dibutyltin dipropionate, the chemical shifts of the butyl groups typically appear as multiplets in the upfield region of the spectrum. asianpubs.org For instance, in a related compound, dibutyltin dilaurate, the proton signals for the butyl groups are observed, alongside the signals for the laurate groups. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to identify the different carbon environments in the molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org In organotin carboxylates, the carbon of the carboxylate group (COO) shows a characteristic chemical shift. asianpubs.org For example, the ¹³C NMR spectrum of dibutyltin dilaurate shows distinct peaks for the carbons of the butyl groups and the laurate chains. chemicalbook.com The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. pressbooks.pub

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is particularly informative for organotin compounds as it directly probes the central tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. asianpubs.orgresearchgate.net For diorganotin(IV) carboxylates, the ¹¹⁹Sn NMR chemical shifts can indicate whether the tin center is four-, five-, six-, or even seven-coordinate. asianpubs.orgrsc.org For example, ¹¹⁹Sn NMR signals in the range of δ -144.92 to -190.68 ppm have been associated with hexacoordinated organotin species. rsc.org This technique is crucial for understanding the structural changes that may occur in solution. figshare.com

Table 1: Representative NMR Data for Dibutyltin Carboxylates

Nucleus Compound Type Typical Chemical Shift Range (ppm) Information Gained
¹H Dibutyltin Dicarboxylates 0.8 - 1.8 (butyl groups) Environment of protons in the alkyl chains.
¹³C Dibutyltin Dicarboxylates 13 - 30 (butyl groups), ~170-180 (carboxylate) Number and type of carbon environments. asianpubs.orglibretexts.org
¹¹⁹Sn Diorganotin(IV) Carboxylates -100 to -400 Coordination number and geometry of the tin atom. asianpubs.orgrsc.org

Mass Spectrometry and Chromatographic Coupling for Molecular Weight and Purity Assessment

Mass spectrometry and its coupling with chromatographic techniques are essential for determining the molecular weight of this compound and assessing its purity.

Mass Spectrometry (MS): Mass spectrometry provides a precise determination of the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. researchgate.net Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of organotin compounds. researchgate.netanalchemres.org For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the compounds. analchemres.org

Chromatographic Coupling: Coupling mass spectrometry with a separation technique like gas chromatography (GC) or liquid chromatography (LC) allows for the analysis of complex mixtures and the determination of purity. nih.govresearchgate.net GC-MS is a powerful tool for the speciation of organotin compounds in various matrices. analchemres.org

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Analysis of Monomeric and Dimeric Architectures

In the solid state, diorganotin dicarboxylates like this compound can exist as either monomeric or associated structures, such as dimers or polymers. nih.gov The specific architecture adopted depends on the nature of the carboxylate ligand and the organic groups attached to the tin atom. In some cases, weak intermolecular interactions can lead to the formation of dimeric structures. nih.gov For instance, some di-n-butyltin dibenzoates have been shown to form centrosymmetric dimers through weak intermolecular Sn···O interactions. nih.gov

Characterization of Coordination Geometries Around the Tin Center (e.g., Tetrahedral, Octahedral, Skew Trapezoidal)

Single-crystal X-ray diffraction studies have revealed a variety of coordination geometries around the tin atom in diorganotin dicarboxylates. While a simple tetrahedral geometry might be expected, the tin atom often expands its coordination sphere to achieve higher coordination numbers, such as five, six, or even seven. researchgate.netnih.gov

Commonly observed geometries include:

  • Distorted Octahedral: In many diorganotin dicarboxylates, the tin atom is six-coordinate with a distorted octahedral geometry. This often arises from the bidentate coordination of the carboxylate ligands. nih.gov
  • Skew Trapezoidal Bipyramidal: This seven-coordinate geometry has also been observed in some diorganotin complexes, where additional intermolecular interactions are present. rsc.org
  • Trigonal Bipyramidal: In some instances, a five-coordinate trigonal bipyramidal geometry can be adopted. researchgate.net
  • The specific coordination geometry is a result of a delicate balance of factors including the steric bulk of the substituents and the electronic properties of the ligands.

    Computational Chemistry and Molecular Modeling Investigations

    Computational chemistry serves as a powerful tool for investigating the structural and electronic properties of organotin compounds at the atomic level, providing insights that complement experimental data. For this compound, theoretical studies, including quantum chemical calculations and molecular dynamics simulations, are instrumental in understanding its electronic structure, bonding nature, conformational preferences, and the dynamics of its intermolecular interactions. While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, extensive research on closely related dibutyltin dicarboxylates, such as dibutyltin diacetate (DBTDA) and dibutyltin dilaurate (DBTDL), offers a robust framework for understanding its behavior. researchgate.netscribd.com

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the molecular geometry and electronic properties of this compound. researchgate.net DFT studies on analogous compounds like dibutyltin diacetate have revealed that the lowest energy conformer features an asymmetrically chelated structure, where the carboxylate groups interact with the tin center in an uneven manner. researchgate.net This theoretical finding is crucial for building an accurate picture of the coordination environment around the tin atom.

    To delve deeper into the nature of the chemical bonds, Natural Bond Orbital (NBO) analysis is employed. NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This method allows for a quantitative description of the bonding, including the polarity and hybrid composition of the orbitals forming the bonds, as well as the stabilizing effects of electron delocalization.

    For this compound, NBO analysis would elucidate the characteristics of the key bonds:

    Sn-C Bonds: The bonds between the tin atom and the butyl groups are expected to be predominantly covalent with some ionic character, typical for organometallic compounds.

    Sn-O Bonds: The interactions between the tin atom and the oxygen atoms of the propionate (B1217596) ligands are of primary interest. NBO analysis, supported by related methods like the Quantum Theory of Atoms in Molecules (QTAIM) on similar compounds, characterizes these as highly polar, closed-shell covalent interactions. nih.gov

    A key feature revealed by NBO is the donor-acceptor interactions, which describe the delocalization of electron density from filled (donor) orbitals into empty (acceptor) orbitals. These interactions represent deviations from an idealized Lewis structure and are a major source of molecular stability. In this compound, the most significant donor-acceptor interactions would involve the lone pairs on the carboxylate oxygen atoms (donors) and the vacant antibonding orbitals associated with the tin atom (acceptors). The energy associated with these delocalizations can be estimated using second-order perturbation theory.

    Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Dibutyltin Dicarboxylate Model

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)¹
    LP (O1)σ* (Sn-C1)2.85
    LP (O1)σ* (Sn-C2)2.91
    LP (O2)σ* (Sn-C1)1.74
    LP (O2)σ* (Sn-C2)1.68

    ¹ E(2) represents the stabilization energy from the delocalization of electrons from the donor orbital to the acceptor orbital. Data are hypothetical, based on typical values for analogous organotin systems.

    This compound is a structurally flexible molecule, owing to the rotational freedom of the two butyl chains and the two propionate ligands. Molecular Dynamics (MD) simulations provide a method to explore this flexibility and the resulting conformational landscape over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering a dynamic view of molecular behavior that is inaccessible to static quantum chemical calculations. nih.gov

    A typical MD study of this compound would involve the following:

    System Setup: The simulation begins with one or more molecules of this compound, often starting from a geometry optimized by DFT calculations. The molecules are placed in a simulation box, which may be in a vacuum (for gas-phase studies) or filled with solvent molecules to mimic solution conditions.

    Force Field: The interactions between atoms are described by a molecular mechanics force field, which is a set of parameters and potential functions that define the energy of the system as a function of its atomic coordinates.

    Simulation: The simulation is run for a specified period, typically nanoseconds to microseconds, allowing the molecule to explore various conformations.

    Through MD simulations, several key aspects of this compound's behavior can be investigated:

    Conformational Analysis: By tracking bond lengths, angles, and dihedral angles over time, MD can identify the most populated (i.e., most stable) conformations of the butyl and propionate chains. It can also map the transitions between different conformational states, providing insight into the molecule's flexibility and the energy barriers for rotation.

    Coordination Dynamics: The propionate ligands can coordinate to the tin atom in different ways (e.g., monodentate, bidentate chelating, or bridging between two tin centers). MD simulations can capture the dynamic equilibrium between these coordination modes, which is often influenced by the surrounding environment.

    Intermolecular Interactions: In the solid state and in concentrated solutions, organotin carboxylates are known to form aggregates like dimers or polymers through weak intermolecular Sn···O interactions. nih.gov MD simulations of multiple this compound molecules can model the formation, stability, and dynamics of these supramolecular assemblies, providing a link between molecular structure and bulk material properties.

    Table 2: Information Obtainable from Molecular Dynamics (MD) Simulations of this compound

    This table outlines the key structural and dynamic properties of this compound that can be investigated using MD simulations and the specific metrics used for their analysis.

    Property InvestigatedSimulation Metric / AnalysisInsights Gained
    Conformational Flexibility Dihedral angle distributions of C-C-C-C (butyl) and O-C-C-C (propionate) bondsIdentification of preferred gauche/anti conformations and rotational energy barriers.
    Ligand Coordination Radial distribution functions (RDFs) for Sn-O distances; Coordination number analysisCharacterization of the dynamic equilibrium between monodentate, bidentate, and bridging coordination modes.
    Molecular Shape & Size Radius of gyration (Rg)Information on the overall compactness or extension of the molecule over time.
    Intermolecular Aggregation RDFs between Sn atoms of different molecules; Cluster analysisUnderstanding the tendency to form dimers or larger oligomers in the condensed phase.

    Catalytic Applications and Mechanistic Pathways of Dibutyltin Dipropionate

    Catalysis in Polymerization Processes

    Dibutyltin (B87310) dipropionate and its analogues, such as dibutyltin dilaurate (DBTDL), are instrumental catalysts in the synthesis of several commercially important polymers. borchers.compolysciences.com Their function is primarily to accelerate the rate of polymerization and control the curing process, leading to materials with desired physical and mechanical properties. borchers.compolysciences.com

    Role in Polyurethane Synthesis and Curing Kinetics

    Dibutyltin compounds are highly effective catalysts in the formation of polyurethanes, which are synthesized through the reaction of isocyanates and polyols. l-i.co.uk The catalytic mechanism is generally understood to involve the activation of the reactants by the tin catalyst. l-i.co.uksci-hub.se One proposed mechanism suggests that the tin compound, acting as a Lewis acid, coordinates with the oxygen atom of the isocyanate group. l-i.co.uk This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. rsc.org

    Another proposed pathway involves the formation of a tin alkoxide intermediate through the reaction of the dibutyltin catalyst with the polyol. sci-hub.se This tin alkoxide then reacts with the isocyanate. The sequence of adding the catalyst can influence the reaction rate. For instance, studies with the related catalyst dibutyltin dilaurate (DBTDL) have shown that the reaction rate is highest when the catalyst is added to a mixture of the diol and diisocyanate. The catalytic activity is also influenced by the presence of other substances; for example, carboxylic acids can decrease the catalytic activity, while amines can increase it. sci-hub.se

    The use of dibutyltin catalysts like dibutyltin dipropionate in polyurethane systems helps to:

    Accelerate the cross-linking process. borchers.com

    Favor the reaction between isocyanate and polyol over side reactions, such as the reaction of isocyanate with water. borchers.coml-i.co.uk

    Enhance the mechanical properties of the final polyurethane product, including hardness and scratch resistance. borchers.com

    The choice of catalyst and its concentration are critical factors in controlling the curing kinetics, which in turn determines the final properties of the polyurethane material. researchgate.net

    Table 1: Effect of Catalyst Addition Sequence on Polyurethane Reaction Rate (using DBTDL as a model catalyst)

    Order of AdditionRelative Reaction Rate
    No CatalystLowest
    Catalyst added to Diol, then DiisocyanateSlower
    Catalyst added to Diol and Diisocyanate MixtureHighest

    This table is based on findings for the related catalyst, dibutyltin dilaurate, and illustrates the importance of the catalytic process in polyurethane synthesis.

    Application in Polyvinyl Chloride (PVC) Polymerization Enhancement

    While this compound is more commonly known as a heat stabilizer for Polyvinyl Chloride (PVC), organotin compounds can also play a role in the polymerization of vinyl chloride monomer (VCM). ingenieur-buch.de The polymerization of VCM is a radical process, and while peroxide initiators are the primary catalysts, certain additives can influence the reaction. ingenieur-buch.degoogle.com

    In the context of PVC, dibutyltin compounds primarily function as stabilizers by scavenging hydrogen chloride (HCl) that is released during thermal degradation, thereby preventing autocatalytic decomposition of the polymer. researchgate.net They can also react with and replace unstable chlorine atoms in the PVC chain, further enhancing stability. pen2print.org The interaction of tin(IV) complexes with the C-Cl bonds in PVC can enhance the photostability of the polymer matrix. researchgate.net

    Although not a primary polymerization catalyst in the same vein as initiators, the presence of organotin compounds during the later stages of polymerization or processing can be considered an enhancement as they protect the polymer from degradation, ensuring the integrity and desired molecular weight of the final PVC product. researchgate.net

    Catalytic Activity in Room Temperature Vulcanization (RTV) of Silicone Systems

    This compound and similar organotin compounds are effective catalysts for the curing of Room Temperature Vulcanization (RTV) silicone elastomers. techsil.co.ukboeingdistribution.comsilmid.com RTV silicones are typically two-component systems that cure at ambient temperatures when the base polymer and a curing agent are mixed. silmid.com

    The catalysis in RTV systems often involves the reaction of silanol-terminated polydimethylsiloxane (B3030410) with a crosslinking agent, such as a tetraalkoxysilane. The dibutyltin catalyst facilitates the hydrolysis of the alkoxysilane and the subsequent condensation reaction between the resulting silanols and the silanol-terminated polymer chains. This process builds a cross-linked network, transforming the liquid silicone into a solid, elastic rubber.

    The key roles of this compound in RTV silicone curing include:

    Accelerating the curing speed. polysciences.com

    Allowing for variation in work time and cure rates depending on the catalyst concentration. silmid.com

    Facilitating deep section cure in some formulations. techsil.co.uksilmid.com

    Table 2: Applications of Dibutyltin Catalysts in RTV Silicone Systems

    Application AreaFunction of Catalyst
    General Purpose SealantsControls cure rate and ensures complete cross-linking.
    Potting and EncapsulatingProvides deep section cure for void-free encapsulation.
    Mold MakingEnsures faithful reproduction of details by controlling the cure profile.

    This table is representative of the applications for organotin catalysts like this compound in RTV silicones. techsil.co.uksilmid.com

    Promotion of Ring Opening Polymerization (ROP) of Cyclic Esters

    Dibutyltin compounds are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactones (e.g., ε-caprolactone) and lactides, to produce biodegradable polyesters. researchgate.netrsc.orgnih.gov The most widely accepted mechanism for this process is the coordination-insertion mechanism. researchgate.net

    In this mechanism, the polymerization is typically initiated by an alcohol. The catalytic cycle is proposed to proceed as follows:

    Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin center of the dibutyltin catalyst.

    Nucleophilic Attack: The coordinated monomer is then susceptible to nucleophilic attack by the initiator alcohol, leading to the opening of the ester ring.

    Insertion: The opened monomer unit is inserted into the tin-alkoxide bond that is formed with the initiator.

    Propagation: The resulting polymer chain, now terminated with a hydroxyl group, can then attack another coordinated monomer, continuing the chain growth.

    The reactivity of the catalyst can be influenced by the other ligands on the tin atom. For instance, in a study comparing different butyltin chlorides for the ROP of l-lactide, the reactivity increased in the order of tributyltin chloride < dibutyltin dichloride < butyltin trichloride. uni-hamburg.de The choice of catalyst and reaction conditions can also determine whether linear or cyclic polymers are formed. rsc.orguni-hamburg.de

    Organic Transformations Mediated by this compound Catalysts

    Beyond polymerization, this compound is a valuable catalyst for fundamental organic reactions, particularly those involving ester functional groups.

    Promotion of Esterification and Transesterification Reactions

    This compound is an effective catalyst for both esterification (the reaction of a carboxylic acid and an alcohol to form an ester) and transesterification (the exchange of the alkoxy group of an ester with another alcohol). polysciences.comgoogle.comvestachem.com Organotin catalysts are often preferred over strong acid catalysts because they tend to minimize side reactions, leading to products with better color and odor profiles. vestachem.com

    The catalytic mechanism for esterification is believed to follow the principles of Lewis acid catalysis. rsc.orgreaxis.com The tin catalyst coordinates to the carbonyl oxygen of the carboxylic acid, which polarizes the carbonyl group and increases the positive charge on the carbonyl carbon. reaxis.com This activation facilitates the nucleophilic attack of the alcohol's hydroxyl group. reaxis.com Subsequently, a proton transfer and the elimination of a water molecule lead to the formation of the ester, and the catalyst is regenerated to start a new cycle. reaxis.com

    For transesterification, two main mechanisms are proposed for organotin catalysts: rsc.org

    Lewis Acid Mechanism: Similar to esterification, the tin catalyst coordinates to and activates the carbonyl group of the ester, making it more susceptible to attack by the incoming alcohol. rsc.org

    Exchange/Insertion Mechanism: This involves an initial exchange of a ligand on the tin catalyst with the alcohol to form a tin alkoxide. rsc.org The ester then coordinates to the tin center, and the ester's carbonyl group inserts into the Sn-O bond of the tin alkoxide. rsc.org

    The efficiency of this compound as an esterification and transesterification catalyst makes it useful in the synthesis of various specialty esters, plasticizers, and as a component in the production of polyester (B1180765) resins. vestachem.comtib-chemicals.com

    Table 3: Comparison of Catalytic Mechanisms in Ester-Related Reactions

    ReactionProposed Mechanism(s)Key Activation Step
    EsterificationLewis Acid CatalysisCoordination of tin to the carboxylic acid's carbonyl oxygen. reaxis.com
    TransesterificationLewis Acid Catalysis, Exchange/InsertionCoordination of tin to the ester's carbonyl oxygen or formation of a tin alkoxide intermediate. rsc.org
    Ring-Opening PolymerizationCoordination-InsertionCoordination of tin to the cyclic ester's carbonyl oxygen, followed by nucleophilic attack. researchgate.net

    Selective Sulfonylation of α-Chelatable Primary Alcohols

    Dibutyltin compounds, particularly dibutyltin oxide, serve as highly effective catalysts for the regioselective sulfonylation of primary alcohols, especially those that are α-chelatable. organic-chemistry.orgresearchgate.net This catalytic process is significantly faster and produces a cleaner product profile compared to non-catalytic methods or those that require stoichiometric amounts of tin reagents. organic-chemistry.org The reaction typically involves the use of a catalytic quantity of dibutyltin oxide, a sulfonyl chloride (like p-toluenesulfonyl chloride), and an amine base (such as triethylamine) in a suitable solvent like dichloromethane (B109758). organic-chemistry.orgresearchgate.net

    The selectivity for the primary alcohol is attributed to the formation of a five-membered chelate intermediate. organic-chemistry.orgresearchgate.net This is supported by the observation that α-heterosubstituted primary alcohols exhibit optimal reactivity. organic-chemistry.org The process demonstrates high regioselectivity, often leading exclusively to monotosylation at the primary position, even in the presence of other hydroxyl groups. researchgate.net This method avoids the need for extensive chromatographic purification, a significant advantage in synthetic chemistry. organic-chemistry.org The choice of solvent is critical, with dichloromethane being optimal, while solvents like methanol (B129727) can impede the reaction by competing for coordination sites on the tin catalyst. organic-chemistry.org The amine base plays a dual role, acting as both an HCl scavenger and a ligand that is crucial for the turnover of the catalyst. organic-chemistry.org

    The utility of this catalytic sulfonylation has been demonstrated with a variety of substrates, including diols, amino alcohols, and even complex molecules like glucofuranose, with yields reaching up to 74%. organic-chemistry.org A solvent-free approach using catalytic dibutyltin oxide has also been developed for the regioselective tosylation of carbohydrate polyols, further highlighting the versatility of this catalytic system. mdpi.comresearchgate.net

    A comparative study on the regioselective tosylation of a saccharide tetrol under different conditions is presented below:

    Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
    Bu₂SnO, DIPEA, TsCl (solvent-free)75365 mdpi.com
    Bu₂SnO, Et₃N, TsCl in CH₂Cl₂RT0.574 (for 1,2-hexanediol) organic-chemistry.org

    This table is for illustrative purposes and compares different reaction conditions and substrates.

    Facilitation of Reductive Amination of Aldehydes and Ketones

    Dibutyltin dichloride, a related dibutyltin compound, has been shown to catalyze the direct reductive amination of aldehydes and ketones. organic-chemistry.orgresearchgate.netnih.gov This method utilizes phenylsilane (B129415) as a stoichiometric reductant and is effective for a range of aldehydes, ketones, and amines, including anilines and dialkylamines. organic-chemistry.orgnih.gov However, it is noteworthy that this specific catalytic system is not suitable for monoalkylamines. organic-chemistry.orgnih.gov

    The reaction proceeds under mild conditions and exhibits good tolerance for various functional groups, including those that are reducible or acid-labile. organic-chemistry.org This tolerance allows for a broad substrate scope and enhances the synthetic utility of the method. A key advantage of this procedure is the streamlined product isolation, which often avoids the need for pre-chromatography manipulation. organic-chemistry.org

    In the search for an optimal catalyst, other compounds such as scandium triflate, zinc iodide, hydrogen chloride, and dibutyltin oxide were found to be less effective than dibutyltin dichloride for this transformation. organic-chemistry.org Similarly, phenylsilane proved to be a more suitable reductant compared to diphenylsilane (B1312307) or polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org The catalytic use of a dibutylchlorotin hydride complex with pyridine (B92270) N-oxide has also been reported for the reductive amination of aldehydes and ketones using diaryl- or aryl-silanes. rsc.org

    The following table summarizes the yields of reductive amination for various substrates using the dibutyltin dichloride/phenylsilane system:

    Aldehyde/KetoneAmineProductYield (%)Reference
    4-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline95 organic-chemistry.org
    CyclohexanonePyrrolidine1-Cyclohexylpyrrolidine88 organic-chemistry.org
    4-NitrobenzaldehydeDiethylamineN,N-Diethyl-4-nitrobenzylamine93 organic-chemistry.org

    Catalytic Deacetylation of Glycosides

    Dibutyltin oxide has been identified as an effective catalyst for the deacetylation of glycosides. sioc-journal.cn This method provides a mild and selective approach for this important deprotection reaction in carbohydrate chemistry. sioc-journal.cn The reaction is typically carried out using a catalytic amount of dibutyltin oxide in methanol as the solvent. sioc-journal.cn This represents the first reported use of dibutyltin oxide as a catalyst for a deprotection reaction. sioc-journal.cn The scope and mechanism of this catalytic deacetylation have been investigated, and the results confirm its suitability for this transformation. sioc-journal.cn

    Elucidation of Catalytic Mechanisms and Reaction Kinetics

    Postulated Reaction Pathways and Intermediate Species Characterization

    The catalytic mechanisms involving dibutyltin compounds often proceed through the formation of intermediate complexes that activate the substrates. tutorchase.com In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for the formation of these reactive intermediates which then proceed through a lower activation energy pathway. tutorchase.com

    For the selective sulfonylation of α-chelatable primary alcohols catalyzed by dibutyltin oxide, a plausible mechanism involves the formation of stannylidene intermediates. organic-chemistry.org 119Sn NMR studies have been instrumental in proposing a mechanism for this reaction. researchgate.net The ability of the substrate to form a five-membered chelate with the tin center is crucial for the observed regioselectivity. organic-chemistry.orgresearchgate.net The amine present in the reaction mixture not only acts as an acid scavenger but also as a ligand that facilitates the catalytic cycle. organic-chemistry.org

    In the case of reductive amination catalyzed by dibutyltin dichloride, while the precise mechanism is still under investigation, it is believed to involve the activation of the carbonyl group by the tin catalyst. organic-chemistry.org

    Kinetic Studies to Quantify Reaction Rates and Activation Energies

    Kinetic studies are essential for understanding the efficiency of a catalyst and the factors that influence reaction rates. The rate of a reaction is related to the activation energy (Ea) as described by the Arrhenius equation. makingmolecules.comcantera.org A lower activation energy leads to a faster reaction rate. makingmolecules.com Catalysts function by providing an alternative reaction pathway with a lower activation energy. savemyexams.commakingmolecules.com

    For reactions in solution, the kinetics can be either diffusion-controlled or activation-controlled. libretexts.org In diffusion-controlled reactions, the rate is limited by how quickly the reactants can diffuse through the solvent to encounter each other. libretexts.org In activation-controlled reactions, the rate is determined by the activation energy of the chemical transformation itself. libretexts.org

    While specific kinetic data and activation energies for reactions catalyzed by this compound were not found in the provided search results, studies on related systems provide insights. For instance, the hydrolysis of various alkoxysilanes has been kinetically studied, with activation energies determined for different conditions. nih.gov In one study, the activation energy for the hydrolysis of tetraethyl orthosilicate (B98303) (TEOS) was found to be 31.52 kJ mol⁻¹, while for methyltriethoxysilane (MTES) it was 57.61 kJ mol⁻¹ under specific acidic conditions. nih.gov These values highlight how the structure of the substrate can influence the energy barrier of a reaction.

    Influence of Ligand Design and Substituent Effects on Catalytic Performance

    The design of the ligands attached to a metal center can have a profound impact on the catalytic performance. The electronic and steric properties of the ligands can be fine-tuned by altering substituents, which in turn influences the reactivity and selectivity of the catalyst. d-nb.inforesearchgate.net

    The influence of substituents can be separated into inductive, field, and resonance effects. escholarship.org Electron-withdrawing or electron-donating substituents can alter the electron density at the metal center, thereby affecting its Lewis acidity and its ability to coordinate with and activate substrates. d-nb.info For example, in a series of iron(II) complexes, electron-withdrawing substituents on the pyridine ring stabilized the low-spin state, while electron-donating groups on the pyrazolyl ring had a similar effect, demonstrating the complex interplay of electronic effects. d-nb.info

    In the context of organotin catalysts, the nature of the anionic ligands (such as propionate (B1217596) in this compound) can influence the catalyst's activity. While the search results did not provide specific studies on ligand design for this compound, the principles are broadly applicable. For instance, in other transition metal complexes, modifying the ligand structure has been shown to tune the excited state properties and photochemical reactivity. escholarship.org The structure of organic ligands plays a pivotal role in determining the spin state of metal ions in spin-crossover complexes, which can be correlated with the ligand field strength. rsc.org The strategic placement of substituents can therefore be a powerful tool for designing more efficient and selective catalysts. nih.gov

    Advanced Research Directions and Future Perspectives in Dibutyltin Dipropionate Studies

    Rational Design and Synthesis of Next-Generation Dibutyltin (B87310) Dipropionate Catalysts

    The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. For Dibutyltin dipropionate, the focus is on moving beyond its traditional roles to create catalysts with tailored properties for specific applications.

    Strategies for Enhanced Catalytic Activity and Selectivity

    The catalytic prowess of this compound, like other organotin compounds, is intrinsically linked to the tin center and its coordination environment. Researchers are exploring several strategies to enhance its catalytic activity and selectivity.

    One primary approach involves the modification of the propionate (B1217596) ligand . By introducing functional groups onto the propionate backbone, it is possible to modulate the electronic and steric properties of the catalyst. For instance, the incorporation of electron-withdrawing groups could enhance the Lewis acidity of the tin center, potentially increasing its activity in reactions like esterification and transesterification. google.com Conversely, the introduction of bulky substituents could improve selectivity by creating a more defined active site, favoring the formation of a specific product isomer.

    Another key strategy is the synthesis of mixed-ligand systems . The reaction of Dibutyltin(IV) oxide with Schiff bases derived from amino acids has led to the formation of new organotin(IV) complexes with octahedral geometry. nih.gov This approach could be adapted for this compound, where one propionate ligand is replaced by a bidentate or polydentate ligand. Such modifications can lead to more stable and selective catalysts by altering the coordination sphere of the tin atom.

    Furthermore, the concept of heterogenization is gaining traction. Supporting this compound on solid matrices, such as silica, alumina, or polymers, can offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved thermal stability. The interaction between the catalyst and the support material can also influence catalytic performance.

    Finally, inspiration can be drawn from studies on other organotin catalysts. For example, in the formation of polyurethane, the sequence of addition of Dibutyltin dilaurate (DBTDL) as a catalyst was found to significantly affect the reaction rate. researchgate.net Similar mechanistic studies on this compound could unveil optimal process conditions to maximize its catalytic efficiency.

    Integration of this compound into Novel Material Systems

    The integration of this compound into new material systems is a burgeoning area of research with the potential for significant technological advancements. imdea.org Its catalytic and stabilizing properties make it a candidate for incorporation into a variety of polymers and composites.

    In the realm of polymer chemistry , this compound can be utilized as a catalyst in the synthesis of polyesters and polyurethanes. Its role extends beyond simple catalysis; the incorporation of the tin atom into the polymer backbone can impart specific properties to the resulting material. For instance, organotin compounds are known to act as heat stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation. nbinno.com this compound could be explored as a more effective or specialized stabilizer in such systems.

    The development of functional coatings and adhesives represents another promising avenue. Dibutyltin dilaurate is known to improve the durability, adhesion, and curing speed of industrial coatings and silicone elastomers. polysciences.comborchers.com By analogy, this compound could be formulated into coatings to enhance their mechanical properties and resistance to environmental degradation. Encapsulation techniques, such as those developed for DBTDL where it is enclosed in poly(urea–formaldehyde) microcapsules, could also be applied to this compound. usc.edu This would allow for controlled release of the catalyst, enabling the formulation of one-component thermoset resins with extended shelf-life and tunable curing profiles.

    Furthermore, the synthesis of hybrid materials where this compound is chemically bonded to other functional molecules is an area ripe for exploration. For example, novel Dibutyltin complexes with salen-like ligands have been synthesized and shown to possess interesting biological activities. nih.gov Similar synthetic strategies could be employed with this compound to create new materials with unique optical, electronic, or biomedical properties.

    Predictive Modeling and Computational Screening for New Applications

    The use of computational tools is revolutionizing the field of chemical research, enabling the prediction of molecular properties and the screening of candidates for new applications, thereby reducing the reliance on time-consuming and expensive experimental work. nih.govcdhfinechemical.com

    Quantum chemical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. escholarship.org These methods can be used to model reaction mechanisms, predict activation energies, and understand the factors that govern catalytic activity and selectivity. For instance, computational studies on other organotin compounds have been used to elucidate the mechanism of their catalytic action in various reactions. chemrxiv.org Similar in-silico studies on this compound could guide the rational design of more efficient catalysts.

    Quantitative Structure-Activity Relationship (QSAR) models offer a powerful approach for predicting the properties of new compounds based on their chemical structure. cdhfinechemical.com By developing QSAR models for a series of organotin carboxylates, it would be possible to predict the catalytic activity, stability, or even potential toxicity of novel this compound derivatives before they are synthesized. This would allow for a more targeted and efficient discovery process for new catalysts and materials.

    Virtual screening of compound libraries is another computational technique that holds immense promise. nih.gov By creating a virtual library of potential ligands or modifications for this compound, it is possible to computationally screen them for their ability to enhance a desired property, such as binding affinity to a particular substrate or stability under specific reaction conditions. This approach can significantly accelerate the identification of promising candidates for experimental investigation. The integration of machine learning algorithms with these computational models is expected to further enhance their predictive power and applicability in the design of new this compound-based systems. orientjchem.org

    Emerging Research Areas in Organotin(IV) Carboxylate Chemistry

    The broader field of organotin(IV) carboxylate chemistry, to which this compound belongs, is continually expanding into new and exciting areas of research. These emerging trends provide a glimpse into the future directions that studies on this compound are likely to take.

    One of the most active areas of research is the development of biologically active organotin compounds . Organotin(IV) carboxylates have shown promise as potential anticancer, antifungal, and antibacterial agents. nih.gov The synthesis and biological evaluation of novel this compound derivatives with tailored biological activities is a logical next step. For example, reacting di-n-butyltin(IV) oxide with amino glucose analogs has yielded complexes with high cytotoxicity in several tumor cell lines. nih.gov

    The design of environmentally benign organotin compounds is another critical research direction. The historical use of some organotin compounds has led to environmental concerns. Future research will likely focus on designing this compound derivatives with reduced toxicity and enhanced biodegradability. This could involve the use of biocompatible ligands or the development of catalysts that can be easily recovered and reused.

    The exploration of organotin-based materials for advanced applications is also gaining momentum. This includes the development of materials for optoelectronics, sensors, and energy storage. The unique properties of the tin atom, when incorporated into a well-defined molecular architecture, can lead to novel material functionalities.

    Finally, the field is moving towards a more mechanistic understanding of how organotin(IV) carboxylates function at a molecular level. Advanced spectroscopic techniques, coupled with computational modeling, are being used to probe the intricate details of their catalytic cycles and interactions with other molecules. This fundamental knowledge is crucial for the rational design of the next generation of this compound-based catalysts and materials.

    Q & A

    Q. What are the standard analytical methods for characterizing Dibutyltin dipropionate purity and structural integrity?

    • Methodology : High-performance liquid chromatography (HPLC) is widely used, with parameters such as a flow rate of 1 mL/min, injection volume of 5 µL, and a run time three times the retention time of the compound. System suitability criteria include a tailing factor ≤1.5, relative standard deviation (RSD) ≤2.0%, and resolution ≥2.0 between the compound and its impurities .

    • Data Interpretation : Calculate impurity percentages using the formula: Result=(rUrT)×(1F)×100\text{Result} = \left(\frac{r_U}{r_T}\right) \times \left(\frac{1}{F}\right) \times 100

      where rUr_U and rTr_T are the peak responses of the impurity and reference standard, respectively, and FF is the relative response factor.

    Q. How can researchers ensure reproducibility in synthesizing this compound?

    • Experimental Design : Document synthesis protocols in detail, including reaction conditions (temperature, catalysts, solvents) and purification steps. Provide supplementary data for compounds beyond the five included in the main manuscript .
    • Validation : For novel compounds, include spectral data (NMR, IR) and elemental analysis. For known compounds, cite prior literature verifying identity and purity .

    Advanced Research Questions

    Q. What experimental designs are optimal for studying the catalytic mechanisms of this compound in polymer formation?

    • Methodology : Use factorial designs to test variables such as temperature, catalyst concentration, and reaction time. Incorporate control groups (e.g., reactions without the catalyst) to isolate effects. Sample sizes ≥75 are recommended for reliable statistical power .
    • Data Collection : Employ kinetic studies (e.g., time-resolved FTIR) to monitor intermediate formation. Analyze data using multivariate regression to identify dominant reaction pathways.

    Q. How should conflicting data on the environmental stability of this compound be analyzed and resolved?

    • Contradiction Analysis : Conduct a systematic literature review using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to identify gaps or biases in existing studies .
    • Hypothesis Testing : Design controlled degradation studies under varying pH, UV exposure, and microbial activity. Compare results with conflicting datasets using meta-analysis tools to assess methodological discrepancies .

    Key Considerations for Researchers

    • Literature Synthesis : Critically evaluate prior studies to identify under-researched areas, such as long-term toxicity or biodegradability. Avoid over-reliance on single-source data .
    • Reproducibility : Adhere to guidelines for experimental documentation, including raw data archiving and step-by-step protocol descriptions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.